5-Oxo-1-pentylpyrrolidine-3-carboxylic acid
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Overview
Description
5-Oxo-1-pentylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-pentylpyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, or heterocyclic amines . The reaction is usually carried out by heating the reactants without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting product is then purified through crystallization or other standard purification techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-pentylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5-Oxo-1-pentylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-1-pentylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with GABA receptors, histamine-N-methyl transferase, and benzodiazepine receptors . These interactions can lead to various pharmacological effects, such as anxiolytic, antiepileptic, and arrhythmogenic activities.
Comparison with Similar Compounds
Similar Compounds
5-Oxopyrrolidine-3-carboxylic acid: A closely related compound with similar biological activities.
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds have been studied for their analgesic and antihypoxic effects.
Uniqueness
5-Oxo-1-pentylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pentyl group at the nitrogen atom distinguishes it from other pyrrolidine derivatives and can affect its interaction with molecular targets.
Biological Activity
5-Oxo-1-pentylpyrrolidine-3-carboxylic acid (CAS No. 845546-13-6) is a compound that belongs to the pyrrolidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
This compound has the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. The structure features a pyrrolidine ring with a carboxylic acid and an oxo group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays have demonstrated that these compounds can inhibit the growth of various cancer cell lines, particularly lung adenocarcinoma (A549 cells).
Case Study: Anticancer Efficacy
In a study assessing the cytotoxicity of various 5-oxopyrrolidine derivatives, it was found that compounds with specific structural modifications exhibited significant anticancer activity. For instance, derivatives containing free amino groups showed enhanced potency against A549 cells while maintaining lower toxicity towards non-cancerous cells such as HSAEC-1 KT cells. The most effective compound reduced A549 cell viability to 66% at a concentration of 100 µM, outperforming standard chemotherapeutics like cisplatin .
Summary of Anticancer Activity
Compound | Cell Line | Viability (%) | Notes |
---|---|---|---|
This compound | A549 | 66% at 100 µM | Significant activity |
Derivative with free amino group | A549 | Lower toxicity to HSAEC-1 KT | Structure-dependent efficacy |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies indicate that this compound exhibits activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.
Case Study: Antimicrobial Efficacy
In an evaluation of various derivatives, several compounds demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. Notably, some derivatives showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Summary of Antimicrobial Activity
Compound | Target Bacteria | Activity Level |
---|---|---|
This compound | Staphylococcus aureus | Moderate to good |
Various derivatives | Pseudomonas aeruginosa | Moderate activity |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : The structural features allow these compounds to interact with enzymes critical for cancer cell proliferation and survival.
- Membrane Disruption : Antimicrobial activity may be attributed to the ability to disrupt bacterial cell membranes, leading to cell lysis.
Properties
IUPAC Name |
5-oxo-1-pentylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-3-4-5-11-7-8(10(13)14)6-9(11)12/h8H,2-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWVVALMVHIUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC(CC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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